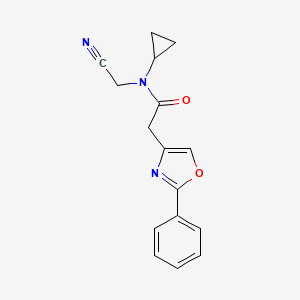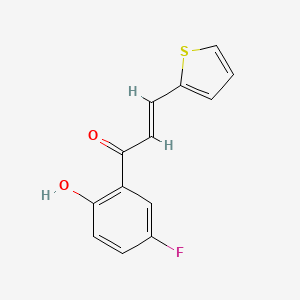![molecular formula C21H14F2N2O4 B2804296 (2Z)-2-[(2,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide CAS No. 1327177-49-0](/img/structure/B2804296.png)
(2Z)-2-[(2,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-[(2,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromene backbone, which is known for its diverse biological activities, and is further modified with a difluorophenyl group and a furan moiety, enhancing its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate acetophenone derivative under basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a difluorobenzene derivative.
Formation of the Imine Linkage: The imine linkage is formed by reacting the difluorophenyl-substituted chromene with an amine derivative, such as furan-2-ylmethylamine, under acidic conditions.
Final Coupling Reaction: The final step involves coupling the imine intermediate with a carboxamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(2Z)-2-[(2,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chromene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The imine linkage can be reduced to form an amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of chromene-quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted chromene derivatives.
科学的研究の応用
Chemistry
In chemistry, (2Z)-2-[(2,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its chromene core is known for exhibiting antioxidant, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with various biological targets suggests it could be developed into treatments for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of (2Z)-2-[(2,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide involves its interaction with various molecular targets. The compound’s chromene core can interact with enzymes and receptors, modulating their activity. The difluorophenyl group enhances its binding affinity and specificity, while the furan moiety may contribute to its overall stability and reactivity. These interactions can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
(2Z)-2-[(2,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide: shares similarities with other chromene derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a difluorophenyl group and a furan moiety in the same molecule is relatively rare, providing a unique scaffold for the development of new compounds with enhanced activity and specificity.
特性
IUPAC Name |
2-(2,4-difluorophenyl)imino-N-(furan-2-ylmethyl)-7-hydroxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2O4/c22-13-4-6-18(17(23)9-13)25-21-16(20(27)24-11-15-2-1-7-28-15)8-12-3-5-14(26)10-19(12)29-21/h1-10,26H,11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKYCMWFZFYVIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(4-chlorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2804213.png)




![4-(phenoxymethyl)-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2804223.png)

![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride](/img/structure/B2804225.png)
![N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2804226.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2804231.png)
![2,6-difluoro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide](/img/structure/B2804233.png)
![(E)-9-methyl-2-(methylamino)-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2804234.png)
![Potassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide](/img/structure/B2804236.png)
